N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide

Description

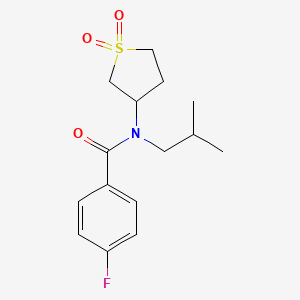

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide is a benzamide derivative characterized by a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety substituted at the 3-position and an isobutyl group attached to the benzamide nitrogen.

Properties

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-4-fluoro-N-(2-methylpropyl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO3S/c1-11(2)9-17(14-7-8-21(19,20)10-14)15(18)12-3-5-13(16)6-4-12/h3-6,11,14H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLWPUXWAPPUFFZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels are key effectors in GPCR signaling pathways that modulate excitability in cells.

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, leading to their activation and resulting in changes in cell excitability.

Biochemical Pathways

The activation of GIRK channels affects various physiological processes. GIRK channels are involved in numerous indications such as pain perception, epilepsy, reward/addiction, and anxiety.

Pharmacokinetics

It has been found to displaynanomolar potency as a GIRK1/2 activator with improved metabolic stability over the prototypical urea-based compounds. This suggests that it may have good bioavailability, but further studies are needed to confirm this.

Biochemical Analysis

Biochemical Properties

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide has been shown to interact with GIRK channels, which are key effectors in GPCR signaling pathways that modulate excitability in cells.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-isobutylbenzamide is a compound that has garnered attention for its potential biological activities, particularly as an activator of G protein-gated inwardly-rectifying potassium (GIRK) channels. This article will explore its biological activity, including mechanisms of action, potency, and stability, supported by relevant data and case studies.

The compound acts primarily as a GIRK channel activator. GIRK channels play a crucial role in regulating neuronal excitability and cardiac function. Their activation leads to hyperpolarization of the cell membrane, which can inhibit neurotransmitter release and modulate heart rate. The specific structure of this compound allows it to effectively bind to these channels, enhancing their activity.

Potency and Efficacy

Recent studies have quantified the potency of this compound as a GIRK channel activator. The following table summarizes the mean potency values obtained from various assays:

| Compound | Potency (nM) | Efficacy (%) |

|---|---|---|

| 11a | 137 ± 23 | 95 ± 2 |

| 11b | 962 ± 170 | 92 ± 5 |

| 11c | 4659 ± 18 | 91 ± 3 |

| 11d | 239 ± 50 | 84 ± 5 |

| 11e | 150 ± 38 | 88 ± 4 |

| 11f | 132 ± 24 | 93 ± 4 |

| 11g | 448 ± 56 | 90 ± 4 |

| 11h | Inactive | Inactive |

The data indicates that compounds with the N-(1,1-dioxidotetrahydrothiophen-3-yl) moiety exhibit significant GIRK channel activation with improved metabolic stability compared to traditional urea-based compounds .

Stability Studies

Stability is a critical factor in the pharmacological efficacy of any compound. The incorporation of the tetrahydrothiophene moiety has been shown to enhance metabolic stability in liver microsome assays. This stability is crucial for maintaining therapeutic levels in vivo and reducing the frequency of dosing.

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in models of neurodegeneration. The compound demonstrated significant protective effects against excitotoxicity induced by glutamate in neuronal cultures, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study: Cardiovascular Implications

In another study focusing on cardiac function, the compound was administered in models of arrhythmia. Results indicated that activation of GIRK channels led to a reduction in heart rate variability and improved cardiac rhythm stability, highlighting its potential as a therapeutic agent for cardiac arrhythmias.

Comparison with Similar Compounds

Structural Analogs with Modified Substituents

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-(hexyloxy)-N-(4-isopropylbenzyl)benzamide ()

- Molecular Formula : C₃₀H₄₂N₂O₅S

- Key Features :

- Hexyloxy group : Increases lipophilicity compared to the fluoro substituent in the target compound.

- 4-Isopropylbenzyl group : Bulky substituent may sterically hinder interactions with target proteins.

- Implications : The hexyloxy chain likely enhances membrane permeability but could reduce solubility. The isopropylbenzyl group might confer selectivity for hydrophobic binding pockets .

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-4-fluoro-N-(3,4,5-trimethoxybenzyl)benzamide ()

- Molecular Formula: C₂₁H₂₄FNO₆S

- Key Features :

- 3,4,5-Trimethoxybenzyl group : Introduces multiple methoxy groups, which are electron-rich and may engage in hydrogen bonding or π-π stacking.

- Fluorine substituent : Shared with the target compound, suggesting similar electronic effects.

N-Benzyl-4-chloro-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzamide ()

- Molecular Formula : C₁₈H₁₇ClN₂O₅S

- Key Features: Nitro and chloro groups: Strong electron-withdrawing effects may alter reactivity and binding kinetics.

- Implications : The nitro group could enhance electrophilic character, increasing susceptibility to metabolic reduction .

Comparative Data Table

*Exact molecular formula inferred from structural analogs.

Functional Group Analysis

- Sulfolane Moietу (1,1-Dioxidotetrahydrothiophen-3-yl) : Present in all analogs, this group contributes to solubility in polar solvents and may act as a hydrogen bond acceptor.

- Fluoro vs.

- Benzyl vs. Isobutyl : The isobutyl group in the target compound offers a balance between steric bulk and flexibility compared to rigid benzyl or methoxy-substituted benzyl groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.